molecular formula C7H7F3N2O3 B1358069 Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate CAS No. 135026-17-4

Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate

Cat. No.: B1358069
CAS No.: 135026-17-4
M. Wt: 224.14 g/mol
InChI Key: MWTKTJSKHCDMOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate is a useful research compound. Its molecular formula is C7H7F3N2O3 and its molecular weight is 224.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a trifluoromethyl group, which enhances its chemical reactivity and potential biological activity. The molecular formula is C7H6F3N2O3C_7H_6F_3N_2O_3, with a molecular weight of approximately 224.13 g/mol. The presence of the trifluoromethyl group is particularly noteworthy as it can significantly influence the compound's interaction with biological targets.

The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors in biological systems. Its structural characteristics allow it to bind effectively to molecular targets, which may lead to enhanced biological activity. The trifluoromethyl group may increase lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that compounds within the oxazole class can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, in vitro assays demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. In vitro tests on various cancer cell lines revealed that this compound can induce cytotoxic effects, leading to cell death through apoptosis. Notably, it has shown efficacy against multiple cancer types, including breast cancer (MCF-7), colon cancer (HCT-116), and lung cancer (A549). The IC50 values for these cell lines ranged from low micromolar to sub-micromolar concentrations, indicating potent anticancer activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
This compoundStructureModerateHigh
Ethyl 2-amino-4-(difluoromethyl)oxazole-5-carboxylateStructureLowModerate
Ethyl 2-amino-4-(methyl)oxazole-5-carboxylateStructureHighModerate

This table illustrates that while all three compounds exhibit some level of biological activity, this compound stands out for its superior anticancer effects.

Case Studies

  • Case Study on Anticancer Efficacy : A study conducted on the cytotoxic effects of this compound on MCF-7 cells showed that treatment led to a significant reduction in cell viability (over 70% at 10 µM concentration). Mechanistic studies indicated that the compound induced apoptosis via caspase activation and mitochondrial dysfunction .
  • Antimicrobial Efficacy : In a comparative study assessing various oxazole derivatives for their antibacterial properties, this compound exhibited comparable efficacy to standard antibiotics like ampicillin against Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent .

Properties

IUPAC Name

ethyl 2-amino-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O3/c1-2-14-5(13)3-4(7(8,9)10)12-6(11)15-3/h2H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTKTJSKHCDMOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(O1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618765
Record name Ethyl 2-amino-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135026-17-4
Record name Ethyl 2-amino-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-amino-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mechanically-stirred mixture of 53.2 g (0.885 mol) of urea and 38.6 g (0.177 mol) of ethyl α-chloro-γ,γ,γ-trifluoroacetoacetate was reacted in 50 ml dry dimethylformamide at 100°-110° C. for 71 hours. The reaction mixture was cooled to ambient temperature and the resulting orange slurry was poured into 500 ml of water and then cooled in an ice bath. Suction filtration of the mixture provided a mustard-colored solid material which when dried under an infrared lamp yielded 26.0 g of material. This solid material was slurried in hot chloroform, then cooled in an ice bath to yield 22.1 g of beige plate-like crystal material (m.p. 193-195° C.). A second crystal crop was obtained after concentration of the slurry residue, recrystallization in hot ether and filtration through glass wool. Total yield was 22.4 g of crystal product (m.p.=193°-195° C.) identified in Table 1.
Name
Quantity
53.2 g
Type
reactant
Reaction Step One
Quantity
38.6 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspension of urea (13.5 g) in DMF (50 mL) was added ethyl 4,4,4-trifluoro-2-chloroacetoacetate (10 mL) and the resulting reaction mixture was heated at 120° C. for 3 days. Then, the reaction mixture was cooled to RT and diluted with H2O (100 mL). Then, the reaction mixture was stirred at 0° C. for 1 h. The resulting precipitate was filtered, washed with H2O and dried in vacuo to yield ethyl 2-amino-4-trifluoromethyloxazole-5-carboxylate (A-1) as a white powder (9.8 g, 74% yield). LCMS (ESI) calcd for [M+1]+ 225.1. found 225.1.
Name
Quantity
13.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate
Reactant of Route 3
Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate
Reactant of Route 5
Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.